Fluorotriphenylsilane
Overview
Description
Fluorotriphenylsilane, also known as triphenylfluorosilane, is an organosilicon compound with the molecular formula C₁₈H₁₅FSi. It is a colorless solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in both research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorotriphenylsilane can be synthesized through the reaction of triphenylsilanol with hydrogen fluoride or by the reaction of triphenylsilane with a fluorinating agent such as tetra-n-butylammonium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Fluorotriphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN).
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an alkoxide can yield triphenylsilyl ethers .
Scientific Research Applications
Fluorotriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including superhydrophobic coatings and advanced polymers
Mechanism of Action
The mechanism by which fluorotriphenylsilane exerts its effects involves the transfer of the fluorine atom to various substrates. This transfer can occur through direct substitution or via a dissociative mechanism where the fluorine atom is first released and then reacts with the substrate. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Fluorotriphenylsilane can be compared with other similar compounds such as:
Triphenylchlorosilane: Similar in structure but contains a chlorine atom instead of fluorine. It is less reactive in nucleophilic substitution reactions.
Triphenylbromosilane: Contains a bromine atom and is also less reactive compared to this compound.
Triphenylsilanol: Contains a hydroxyl group and is used as a precursor in the synthesis of this compound.
This compound is unique due to its high reactivity and ability to form strong carbon-fluorine bonds, making it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
fluoro(triphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXLEFOIVWVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059931 | |
Record name | Fluorotriphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379-50-0 | |
Record name | 1,1′,1′′-(Fluorosilylidyne)tris[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fluorotriphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, fluorotriphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, fluorotriphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,1',1''-(fluorosilylidyne)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorotriphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorotriphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Fluorotriphenylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQD8ZES98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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